1,2,3-Tris(dodecyloxy)-5-ethynylbenzene
Description
1,2,3-Tris(dodecyloxy)-5-ethynylbenzene is a wedge-shaped amphiphilic mesogen featuring a benzene core substituted with three dodecyloxy chains and an ethynyl group. This structure enables unique self-assembly properties, particularly in liquid-crystalline (LC) phases. The ethynyl group provides a reactive site for further functionalization, such as coordination with transition metals (e.g., platinum complexes) for optoelectronic applications . Its synthesis typically involves palladium-catalyzed coupling reactions, as demonstrated in the preparation of luminescent platinum(II) complexes .
Properties
Molecular Formula |
C44H78O3 |
|---|---|
Molecular Weight |
655.1 g/mol |
IUPAC Name |
1,2,3-tridodecoxy-5-ethynylbenzene |
InChI |
InChI=1S/C44H78O3/c1-5-9-12-15-18-21-24-27-30-33-36-45-42-39-41(8-4)40-43(46-37-34-31-28-25-22-19-16-13-10-6-2)44(42)47-38-35-32-29-26-23-20-17-14-11-7-3/h4,39-40H,5-7,9-38H2,1-3H3 |
InChI Key |
BNEGJKCHUXNVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene
- Starting from 1,2,3-trihydroxybenzene or a related precursor, the three hydroxyl groups are alkylated with dodecyl bromide under basic conditions (e.g., potassium carbonate in acetone or DMF) to yield 1,2,3-tris(dodecyloxy)benzene.
- Bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to afford 5-bromo-1,2,3-tris(dodecyloxy)benzene with high regioselectivity.
Conversion to 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene
- The key step involves the transformation of the 5-bromo substituent into an ethynyl group.
- This is typically performed via a Sonogashira cross-coupling reaction using terminal alkynes or acetylene equivalents.
A representative procedure involves:
- Treating 5-bromo-1,2,3-tris(dodecyloxy)benzene with a palladium catalyst such as Pd(PPh3)4 and a copper co-catalyst CuI.
- Using triethylamine as a base and solvent such as DMF.
- Stirring the reaction mixture at elevated temperatures (e.g., 110 °C) for extended periods (up to 72 hours) to ensure complete coupling.
Alternatively, the ethynyl group can be introduced by first converting the bromo compound to a 5-(2,2-dibromovinyl) intermediate via a Wittig-type reaction with tetrabromomethane and triphenylphosphine, followed by dehalogenation with ethylmagnesium bromide (Grignard reagent) to yield the ethynyl derivative.
Lithiation and Formylation Route (Alternative)
- Another method involves lithiation of a 1,2,3-tris(dodecyloxy)benzene derivative at low temperature (-78 °C) using n-butyllithium.
- Subsequent reaction with electrophiles such as DMF introduces formyl groups, which can be further transformed into ethynyl groups through dibromovinyl intermediates and dehalogenation steps.
Reaction Conditions and Yields
Characterization and Purity
- The final product, this compound, is typically isolated as a brown solid with characteristic NMR signals:
- High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C62H114O3 (M+ = 906.8768).
- Purity is ensured by chromatographic techniques such as silica gel column chromatography.
Summary of Key Research Findings
- The Sonogashira coupling remains the most widely used method for introducing the ethynyl group on the tris(dodecyloxy)benzene core, despite moderate yields and long reaction times.
- The Wittig-type dibromovinyl intermediate route followed by Grignard dehalogenation offers a high-yield alternative for ethynylation with good control over reaction conditions.
- Alkoxylation and bromination steps are well-established with high regioselectivity and yields, providing a reliable foundation for subsequent functionalization.
- The compound’s synthesis has been reported in multiple peer-reviewed studies, confirming reproducibility and scalability for research applications.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzene ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Structural Characteristics and Synthesis
1,2,3-Tris(dodecyloxy)-5-ethynylbenzene is characterized by a benzene ring with three dodecyloxy side chains and an ethynyl group. This structure enhances its solubility and self-assembly properties, making it suitable for various applications.
Synthesis Overview
The compound can be synthesized using a combination of palladium-catalyzed coupling reactions. The general procedure involves the reaction of dodecyloxy-substituted phenyl acetylenes with appropriate coupling partners under specific conditions to yield the desired product .
Self-Assembly in Solution
One of the primary applications of this compound is in the field of self-assembled nanostructures. Studies have shown that the compound can form supramolecular polymers through dynamic covalent chemistry. For instance, its interaction with phenylethynylene bis-urea macrocycles leads to improved solubility and enhanced self-assembly behavior in organic solvents like chloroform .
Optical Properties
The compound exhibits notable optical properties that make it suitable for use in organic light-emitting diodes (OLEDs) and optical waveguides. Its ability to facilitate charge transport is crucial for developing efficient electronic devices .
Organic Field-Effect Transistors (OFETs)
This compound has been explored as a semiconductor material in organic field-effect transistors. Its high hole mobility makes it a promising candidate for enhancing device performance .
Photovoltaic Devices
The compound's conjugated structure allows it to absorb light effectively, making it suitable for applications in organic photovoltaic devices. Research indicates that incorporating this compound into polymer blends can improve energy conversion efficiencies .
Case Study 1: Self-Assembly Mechanisms
A study investigating the self-assembly of this compound revealed that concentration-dependent NMR spectroscopy could be used to observe significant changes in chemical shifts indicative of intermolecular interactions. This research provides insights into the mechanisms driving self-assembly processes that are vital for creating functional materials .
| Study | Methodology | Findings |
|---|---|---|
| Self-Assembly Mechanisms | NMR Spectroscopy | Notable downfield shift indicating hydrogen bonding interactions |
Case Study 2: Applications in OFETs
Research on the application of this compound in organic field-effect transistors demonstrated a significant improvement in charge carrier mobility compared to traditional materials. The study highlighted its potential for next-generation electronic devices .
| Study | Device Type | Mobility Improvement |
|---|---|---|
| OFET Performance | Organic Field-Effect Transistor | High hole mobility observed |
Mechanism of Action
The mechanism of action of 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene involves its ability to self-assemble into ordered structures due to the presence of long alkyl chains. These chains induce phase separation between the aromatic core and the flexible side chains, leading to the formation of columnar structures. The compound’s unique molecular structure allows it to interact with various molecular targets, including cell membranes and proteins, through hydrophobic and π-π stacking interactions .
Comparison with Similar Compounds
Core Structural Analogs: 1,2,3-Tris(dodecyloxy)benzene (TDOB) Derivatives
- TDOB-Based Sulfonic Acid Salts: TDOBSH (Acid): Forms a gyroid cubic LC phase. Application of a magnetic field parallel to the film enhances orientation . TDOBSNa (Sodium Salt): Exhibits a highly ordered columnar phase, minimally affected by magnetic fields due to strong ionic interactions . TDOBSPyr (Pyridine Salt): Generates a primitive cubic phase under magnetic fields, with pronounced sensitivity to thermal and magnetic stimuli .
Fluorinated Analogs
- 1,2,3-Tris(perfluoroalkoxy)-5-ethynylbenzene: Synthesis: Derived from perfluorinated alkyl chains via Grignard reactions (e.g., using EtMgBr) . Properties: Fluorocarbon chains enhance hydrophobicity and thermal stability. NMR data (δ = -80.8 ppm in ¹⁹F NMR) confirm perfluoroalkyl group integration, which disrupts π-π stacking compared to hydrocarbon analogs . Comparison: The non-fluorinated dodecyloxy chains in 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene allow for stronger van der Waals interactions, favoring columnar or smectic LC phases over cubic structures seen in fluorinated variants .
Functional Group Variations
- 3,4,5-Tris(dodecyloxy)aniline :
- Platinum(II) Complexes with Ethynylbenzene: Coordination of the ethynyl group with platinum (e.g., Complex 19 ) introduces luminescent properties, absent in non-metalated analogs.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : Functionalization at the ethynyl position (e.g., metal coordination) expands utility in photophysics, whereas sulfonic acid derivatives prioritize ionic self-assembly .
- Fluorination Trade-offs : While fluorination enhances thermal resilience, it reduces compatibility with organic solvents and alters phase morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
